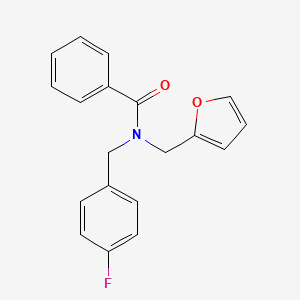

N-(4-fluorobenzyl)-N-(furan-2-ylmethyl)benzamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C19H16FNO2 |

|---|---|

Molecular Weight |

309.3 g/mol |

IUPAC Name |

N-[(4-fluorophenyl)methyl]-N-(furan-2-ylmethyl)benzamide |

InChI |

InChI=1S/C19H16FNO2/c20-17-10-8-15(9-11-17)13-21(14-18-7-4-12-23-18)19(22)16-5-2-1-3-6-16/h1-12H,13-14H2 |

InChI Key |

LHCALNVJXLYGOQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)N(CC2=CC=C(C=C2)F)CC3=CC=CO3 |

Origin of Product |

United States |

Biological Activity

N-(4-fluorobenzyl)-N-(furan-2-ylmethyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and comparative analysis with related compounds.

The compound's molecular formula is , with a molecular weight of approximately 348.35 g/mol. The presence of fluorine atoms enhances its lipophilicity and biological activity, making it a subject of interest in various therapeutic contexts.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets:

- Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor for certain enzymes involved in metabolic pathways, potentially leading to therapeutic effects against diseases such as cancer and bacterial infections. For instance, fluorinated compounds have been shown to exhibit enhanced metabolic stability and bioactivity, which is crucial for their efficacy in drug development.

- Cellular Pathway Modulation : The compound may modulate cellular processes by binding to receptors or proteins that are critical in disease mechanisms. This modulation can affect signaling pathways that are often dysregulated in conditions such as cancer .

Antibacterial Activity

Research has indicated that this compound exhibits antibacterial properties. It has been tested against various bacterial strains, showing significant potency:

These findings suggest that the compound could be explored further as a potential antibacterial agent.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Fluorinated compounds are known for their ability to enhance the efficacy of anticancer drugs by improving their pharmacokinetic profiles. Studies indicate that this compound may inhibit tumor growth through various mechanisms, including:

- Induction of apoptosis in cancer cells.

- Inhibition of cell proliferation and migration.

Further research is needed to elucidate the specific pathways involved and the overall therapeutic potential of this compound in oncology.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| 4-Fluorobenzamide | C7H6FNO | Simpler structure; lacks furan component |

| N-(4-Fluorobenzyl)-N-(furan-2-ylmethyl)acetamide | C17H18FNO2 | Acetamide instead of benzamide; different activity |

| 5-Fluoro-N-(furan-2-ylmethyl)benzamide | C16H15FNO2 | Lacks the 4-fluorobenzyl group; different profile |

This table illustrates how the unique combination of structural elements in this compound may confer distinct properties and biological activities compared to similar compounds.

Case Studies

Recent studies have highlighted the potential applications of this compound in drug development:

- Study on Antibacterial Activity : A study demonstrated its efficacy against multi-drug resistant strains, suggesting its role as a lead compound for developing new antibiotics.

- Cancer Therapeutics : Another research effort focused on its role in inhibiting specific cancer cell lines, showing promise for future clinical applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.